Benzamide, N-(4-piperidino-2-butynyl)-
Overview
Description
Benzamide, N-(4-piperidino-2-butynyl)-: is a synthetic organic compound that belongs to the class of benzamide derivatives. This compound is characterized by the presence of a benzamide moiety linked to a piperidine ring through a butynyl chain. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
The primary target of Benzamide, N-(4-piperidino-2-butynyl)-, is the Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . It is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .
Mode of Action
Benzamide, N-(4-piperidino-2-butynyl)-, interacts with its target, HIF-1, by inducing the expression of HIF-1α protein . This interaction results in changes in the transcription and expression of target genes .
Biochemical Pathways
The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . The activation of this pathway leads to the upregulation of a variety of growth factors, allowing cells to proliferate, differentiate, and adapt to hypoxic microenvironment .
Result of Action
The activation of HIF-1 by Benzamide, N-(4-piperidino-2-butynyl)-, leads to the upregulation of the downstream target gene p21 . This results in the promotion of cell cycle arrest and apoptosis . Additionally, the compound upregulates the expression of cleaved caspase-3, further promoting apoptosis .
Action Environment
The action of Benzamide, N-(4-piperidino-2-butynyl)-, is influenced by the hypoxic environment in which it operates . Hypoxia, or low oxygen levels, is a common condition in tumor tissues . This environment can influence the efficacy and stability of the compound, as well as its ability to induce the overexpression of HIF-1α .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(4-piperidino-2-butynyl)- typically involves the reaction of benzoyl chloride with N-(4-piperidino-2-butynyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzamide, N-(4-piperidino-2-butynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Chemistry: In chemistry, Benzamide, N-(4-piperidino-2-butynyl)- is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and pharmaceutical intermediates .
Biology: In biological research, this compound has been studied for its potential as an inhibitor of specific enzymes and receptors. It has shown promise in modulating biological pathways involved in cell proliferation and apoptosis .
Medicine: In medicine, Benzamide, N-(4-piperidino-2-butynyl)- has been investigated for its potential therapeutic applications. It has demonstrated activity against certain cancer cell lines, making it a candidate for further development as an anticancer agent .
Industry: In the industrial sector, this compound is utilized in the development of specialty chemicals and materials. Its unique chemical structure allows for the creation of novel materials with specific properties .
Comparison with Similar Compounds
- N-(piperidin-4-yl)benzamide
- N-(4,4-diethoxy-2-butynyl)-4-piperidinyl]benzamide
- N-(piperidin-4-yl)benzamide derivatives
Comparison: Benzamide, N-(4-piperidino-2-butynyl)- is unique due to the presence of the butynyl chain, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced activity in certain biological assays and offers a different reactivity profile in chemical reactions .
Properties
IUPAC Name |
N-(4-piperidin-1-ylbut-2-ynyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16(15-9-3-1-4-10-15)17-11-5-8-14-18-12-6-2-7-13-18/h1,3-4,9-10H,2,6-7,11-14H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIVNQXECMIKLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCNC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163382 | |
Record name | Benzamide, N-(4-piperidino-2-butynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1465-01-6 | |
Record name | Benzamide, N-(4-piperidino-2-butynyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N-(4-piperidino-2-butynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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